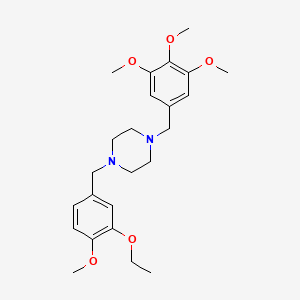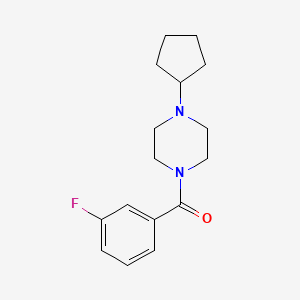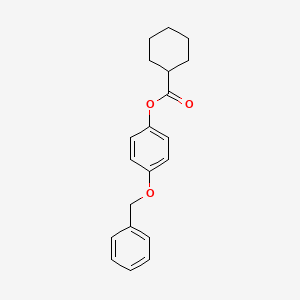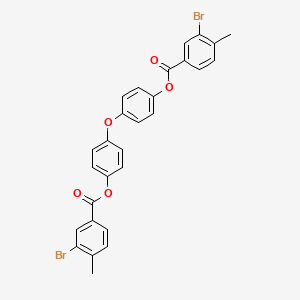![molecular formula C15H12ClN3O3 B10888030 N'-[(Z)-(2-chloro-5-nitrophenyl)(phenyl)methylidene]acetohydrazide](/img/structure/B10888030.png)
N'-[(Z)-(2-chloro-5-nitrophenyl)(phenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group and a phenylmethylene group attached to an acetohydrazide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with phenylhydrazine, followed by the reaction with acetic anhydride. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitrophenol: Shares the chlorinated nitrophenyl group but lacks the phenylmethylene and acetohydrazide moieties.
Phenylhydrazine: Contains the hydrazine functional group but lacks the chlorinated nitrophenyl and acetohydrazide moieties.
Acetohydrazide: Contains the acetohydrazide moiety but lacks the chlorinated nitrophenyl and phenylmethylene groups.
Uniqueness
N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both the chlorinated nitrophenyl and phenylmethylene groups, along with the acetohydrazide moiety, makes this compound a valuable scaffold for the development of new chemical entities with diverse applications.
Propiedades
Fórmula molecular |
C15H12ClN3O3 |
|---|---|
Peso molecular |
317.72 g/mol |
Nombre IUPAC |
N-[(Z)-[(2-chloro-5-nitrophenyl)-phenylmethylidene]amino]acetamide |
InChI |
InChI=1S/C15H12ClN3O3/c1-10(20)17-18-15(11-5-3-2-4-6-11)13-9-12(19(21)22)7-8-14(13)16/h2-9H,1H3,(H,17,20)/b18-15- |
Clave InChI |
ZQFCAQXOLWVTHT-SDXDJHTJSA-N |
SMILES isomérico |
CC(=O)N/N=C(/C1=CC=CC=C1)\C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
SMILES canónico |
CC(=O)NN=C(C1=CC=CC=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(E)-[(2E)-2-(benzylimino)-3-cyclohexyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl hydrogen carbonate](/img/structure/B10887961.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887965.png)
![4-[(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10887967.png)
![(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887970.png)
![(5Z)-2-(butylamino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10887982.png)
![{4-bromo-2-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B10887988.png)

![Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10888001.png)


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine](/img/structure/B10888008.png)


![N'~1~-[(5-Chloro-2-hydroxy-3-methoxyphenyl)methylene]-2-cyanoacetohydrazide](/img/structure/B10888034.png)
